5-Ethyl-5-(2-thienyl)hydantoin
Description
Contextualization of Hydantoin (B18101) Heterocycles as Privileged Scaffolds in Bioactive Compounds
The hydantoin ring, chemically known as imidazolidine-2,4-dione, is a five-membered heterocyclic structure that is widely recognized as a "privileged scaffold" in medicinal chemistry. jddtonline.infosci-hub.semdpi.combu.edu This designation stems from its recurring presence in a variety of biologically active compounds and clinically approved drugs. jddtonline.infosci-hub.sebu.edu The structural versatility of the hydantoin core, which features five potential sites for substituent modification, allows for the synthesis of large and diverse chemical libraries. jddtonline.infonih.gov This flexibility enables chemists to fine-tune the steric, electronic, and physicochemical properties of the molecule to optimize its interaction with specific biological targets. bepls.com
Hydantoin derivatives have demonstrated a broad spectrum of pharmacological activities, including well-established use as anticonvulsants. jddtonline.infonih.gov The discovery of the anticonvulsant properties of hydantoins, such as the widely used drug Phenytoin (B1677684) (5,5-diphenylhydantoin), spurred extensive research into 5,5-disubstituted variants. mdpi.comnicmag.caacs.org Beyond epilepsy, the hydantoin scaffold is integral to drugs with antimicrobial, anticancer, and muscle relaxant properties, underscoring its therapeutic versatility. bu.edunih.govnih.gov The synthetic accessibility of the hydantoin ring system further enhances its appeal as a foundational element in drug discovery programs. jddtonline.infonih.gov
Significance of Thiophene (B33073) Derivatives in Pharmaceutical Research and Development
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is another cornerstone of pharmaceutical research and is considered a privileged pharmacophore. nicmag.cajpionline.orgresearchgate.net Its structural similarity and bioisosteric relationship to the benzene (B151609) ring allow it to be readily incorporated into drug candidates to modulate biological activity. nicmag.cajpionline.org The sulfur atom in the thiophene ring can participate in hydrogen bonding and other non-covalent interactions, which can enhance the binding affinity of a molecule to its target receptor. nicmag.ca
Thiophene derivatives are known to exhibit a wide array of biological effects, contributing to their prevalence in numerous classes of therapeutic agents. researchgate.netdss.go.th These activities include anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties. nicmag.cajpionline.orgdss.go.thacs.org The United States Food and Drug Administration (FDA) has approved numerous drugs containing the thiophene moiety, highlighting its importance and therapeutic utility in modern medicine. nicmag.ca The versatility of thiophene chemistry allows for the creation of a multitude of derivatives, making it a valuable building block for medicinal chemists in the quest for novel and more effective pharmaceuticals. bepls.comacs.org
Rationale for Pharmacophoric Hybridization and Structural Elaboration of Hydantoin-Thiophene Conjugates
Pharmacophoric hybridization is a powerful strategy in drug design that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. deemagclinic.com The primary rationale behind this approach is to develop new chemical entities with potentially enhanced biological activity, improved selectivity, or a novel mechanism of action compared to the individual parent molecules. deemagclinic.com This strategy can lead to synergistic effects between the combined pharmacophores or allow the hybrid molecule to interact with multiple biological targets simultaneously.
The conjugation of a hydantoin scaffold with a thiophene derivative, as seen in 5-Ethyl-5-(2-thienyl)hydantoin, is a deliberate application of this principle. The design rationale is built on the following key points:
Combining Proven Pharmacophores: It merges the well-established anticonvulsant potential of the 5,5-disubstituted hydantoin core with the diverse biological activities and favorable physicochemical properties conferred by the thiophene ring. mdpi.comnicmag.caacs.org
Exploring Structure-Activity Relationships (SAR): The synthesis of such hybrids allows for the systematic exploration of how combining these two rings influences biological activity. Early research into 5-substituted-5-(2-thienyl)-hydantoins indicated that these compounds possessed notable anticonvulsant activity. bu.edu
Modulating Physicochemical Properties: The lipophilic nature of the ethyl group and the specific electronic characteristics of the 2-thienyl group at the C-5 position of the hydantoin ring are critical for modulating properties like membrane permeability and interaction with target proteins, such as neuronal ion channels. sci-hub.sedeemagclinic.com
A key study in this area involved the synthesis of a series of 5-substituted-5-(2-thienyl)-hydantoins to evaluate their potential as anticonvulsant agents. The findings from this research demonstrated that several of these hybrid compounds exhibited anticonvulsant activity that was comparable in potency to the established drug, Phenytoin. bu.edu This provided a strong validation for the hybridization strategy, confirming that the combination of these two privileged scaffolds could yield potent new bioactive compounds.
Detailed Research Findings for this compound
The table below summarizes the key characteristics and research context for the compound this compound, based on available scientific literature.
| Property | Finding | Source(s) |
| Chemical Identity | 5-Ethyl-5-(2-thienyl)imidazolidine-2,4-dione | bu.edu |
| Molecular Formula | C₉H₁₀N₂O₂S | |
| Compound Class | 5,5-disubstituted Hydantoin | nicmag.caacs.org |
| Core Scaffolds | Hydantoin, Thiophene | bu.edu |
| Reported Biological Activity | Anticonvulsant | bu.edu |
| Potency Context | Described as having anticonvulsant activity in the same order of magnitude as Phenytoin (5,5-diphenylhydantoin) in early studies. | bu.edu |
| Design Strategy | Pharmacophoric hybridization of a hydantoin ring with a thiophene moiety to create a novel compound with potential therapeutic efficacy. | deemagclinic.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H10N2O2S |
|---|---|
Molecular Weight |
210.26 g/mol |
IUPAC Name |
5-ethyl-5-thiophen-2-ylimidazolidine-2,4-dione |
InChI |
InChI=1S/C9H10N2O2S/c1-2-9(6-4-3-5-14-6)7(12)10-8(13)11-9/h3-5H,2H2,1H3,(H2,10,11,12,13) |
InChI Key |
KRIWVWGYSYTXTE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)NC(=O)N1)C2=CC=CS2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations for 5 Ethyl 5 2 Thienyl Hydantoin and Analogues
Foundational Synthetic Routes to the Hydantoin (B18101) Core
The construction of the core imidazolidine-2,4-dione ring is the first critical stage in synthesizing 5-Ethyl-5-(2-thienyl)hydantoin. This can be achieved through both classical and modern synthetic protocols.
Several named reactions have become standard methods for the synthesis of the hydantoin ring system. These classical routes are valued for their reliability and the use of readily available starting materials. researchgate.net
Bucherer-Bergs Reaction : This is one of the most common and versatile methods for preparing 5-substituted and 5,5-disubstituted hydantoins. researchgate.netmdpi.com The reaction is a multicomponent process that typically involves a carbonyl compound (an aldehyde or ketone), ammonium (B1175870) carbonate, and an alkali metal cyanide like potassium or sodium cyanide. wikipedia.orgalfa-chemistry.com The reaction can also start from a cyanohydrin. wikipedia.orgproquest.com The process begins with the formation of an aminonitrile intermediate, which then reacts with carbon dioxide (from the dissociation of ammonium carbonate) and cyclizes to form the hydantoin ring. alfa-chemistry.com This method is particularly relevant for this compound as it allows for the one-pot introduction of two different substituents at the C-5 position. evitachem.com
Urech Hydantoin Synthesis : First reported in 1873, the Urech synthesis involves the reaction of an amino acid with potassium cyanate, followed by acid-mediated cyclization. srrjournals.com This method is more suited for producing 5-monosubstituted hydantoins, as the substituent is derived from the side chain of the starting amino acid.
Read Reaction : This approach involves the reaction of amino acids or their corresponding nitriles with inorganic isocyanates to form the hydantoin scaffold. mdpi.com
Biltz Synthesis : The Biltz synthesis is another classical route, typically used for producing 5,5-diphenylhydantoin (Phenytoin) from benzil (B1666583) and urea. researchgate.net Its applicability is generally limited to α-dicarbonyl compounds. mdpi.com
A comparison of these classical methods highlights their primary applications and limitations.
| Reaction | Starting Materials | Primary Product Substitution | Key Advantages |
| Bucherer-Bergs | Ketone/Aldehyde, (NH₄)₂CO₃, KCN/NaCN | 5,5-disubstituted | High versatility, one-pot reaction wikipedia.org |
| Urech Synthesis | Amino Acid, KOCN | 5-monosubstituted | Uses amino acid precursors srrjournals.com |
| Read Reaction | Amino Acid/Nitrile, Isocyanate | 5-monosubstituted | Alternative to Urech method mdpi.com |
| Biltz Synthesis | α-Dicarbonyl, Urea | 5,5-disubstituted (often aryl) | Specific for α-dicarbonyls researchgate.net |
While classical methods remain prevalent, modern organic synthesis has introduced more efficient and versatile techniques. These approaches often provide better yields, milder reaction conditions, and pathways to more complex derivatives.
Multicomponent Ugi/De-Boc/Cyclization : This five-component reaction uses aldehydes or ketones, amines, isonitriles, methanol, and carbon dioxide as starting materials. mdpi.com It proceeds through carbamate (B1207046) intermediates that cyclize under alkaline conditions to form fully functionalized hydantoins. mdpi.com
Tf₂O-Mediated Cyclization : A single-step method uses trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) and pyridine (B92270) to activate Boc-protected dipeptides. organic-chemistry.org This dual activation of the amide and the Boc group leads to the formation of highly substituted chiral hydantoins under mild conditions, avoiding a separate deprotection step. organic-chemistry.org
Microwave and Ultrasound-Assisted Synthesis : The application of microwave irradiation or ultrasonication to classical methods, like the Bucherer-Bergs reaction, has been shown to accelerate reaction times, improve yields, and simplify work-up procedures. researchgate.netwikipedia.org
Copper-Catalyzed Synthesis : Researchers have developed a method to synthesize 5-aryl-hydantoins from methyl arylacetates using a copper catalyst and di-tert-butyldiaziridinone as the nitrogen source. researchgate.net
Introduction of the Thienyl Moiety and Ethyl Substitution at the C-5 Position
The key structural feature of this compound is its C-5 quaternary stereocenter bearing two distinct substituents. The synthesis of this specific structure requires precise control over the introduction of these groups.
The most direct method for synthesizing this compound is the Bucherer-Bergs reaction, starting from 2-(1-oxopropyl)thiophene (ethyl 2-thienyl ketone). prepchem.com In a typical procedure, the ketone is heated with ammonium carbonate and sodium cyanide in a sealed vessel with aqueous ethanol. prepchem.com After cooling, the product precipitates and can be collected by filtration. prepchem.com
Beyond this direct approach, general strategies for regioselective C-5 functionalization often rely on a directing group to guide a metal catalyst. For instance, palladium-catalyzed C-H activation has been used for the C-5 arylation of certain heterocyclic systems, although this is more common for functionalizing an existing ring rather than building the hydantoin core itself. nih.govmdpi.com In the context of building the hydantoin, the Bucherer-Bergs reaction remains the most straightforward strategy for establishing the C-5,5-disubstituted pattern from a ketone precursor. evitachem.com
Creating a single enantiomer of a C-5 substituted hydantoin is a significant challenge, as classical methods like the Bucherer-Bergs reaction typically yield a racemic mixture. researchgate.net Modern asymmetric catalysis has provided several solutions to this problem.
Chiral Acid Catalysis : A single-step enantioselective synthesis of 5-monosubstituted hydantoins has been developed using a chiral phosphoric acid to catalyze the condensation of glyoxals and ureas. rsc.org This method achieves high yields and enantiomeric ratios by proceeding through a face-selective protonation of an enol intermediate. rsc.org
Organocatalytic Michael Reactions : An enantioselective synthesis of 5,5-disubstituted hydantoins can be achieved through an organocatalytic Michael reaction. nih.gov This method uses a hydantoin surrogate, which reacts with Michael acceptors like nitroolefins or vinyl ketones in the presence of a bifunctional Brønsted base/H-bond catalyst, such as a squaramide-tertiary amine. nih.govresearchgate.net This approach can produce products with enantioselectivities often exceeding 95% ee. nih.gov
Asymmetric Hydrogenation : Chiral hydantoins can be synthesized via the asymmetric hydrogenation of 5-alkylidenehydantoins. acs.org Using a Rhodium/f-spiroPhos catalyst complex, this method provides access to chiral hydantoins with high enantioselectivities (up to 99.9% ee) under mild conditions. acs.org
Enantioselective Urech Hydantoin Synthesis (UHS) : A catalytic asymmetric variant of the Urech synthesis has been developed for producing chiral thiohydantoins. rsc.orgrsc.org This method uses desymmetrization and kinetic resolution strategies, employing chiral acids to control the stereoselectivity of the reaction between amino esters and isothiocyanates. rsc.orgrsc.org
| Enantioselective Method | Catalyst/Reagent Type | Substrate/Intermediate | Enantioselectivity |
| Chiral Acid Condensation | Chiral Phosphoric Acid | Glyoxals and Ureas | Up to 98:2 e.r. rsc.org |
| Organocatalytic Michael Addition | Squaramide-tertiary amine | Hydantoin surrogate + Michael acceptor | >95% ee nih.gov |
| Asymmetric Hydrogenation | Rh/f-spiroPhos complex | 5-Alkylidenehydantoins | Up to 99.9% ee acs.org |
| Asymmetric Urech Synthesis | Chiral Acids | Amino esters + Isothiocyanates | High stereoselectivities rsc.org |
Derivatization and Structural Diversification of the this compound Scaffold
Once the this compound core is synthesized, it can be further modified to create a library of analogues. The hydantoin ring has multiple sites for derivatization, primarily the N-1 and N-3 positions. srrjournals.comamazonaws.com
N-Alkylation and N-Acylation : The hydrogen atoms on the N-1 and N-3 nitrogens can be substituted through reactions with alkyl halides or acylating agents. For example, derivatives of 5-ethyl-5-phenylhydantoin have been functionalized by introducing alkoxymethyl and acyloxymethyl groups at the nitrogen positions. nih.gov These reactions typically proceed under basic conditions to deprotonate the nitrogen, facilitating nucleophilic attack.
Mannich Reaction : The Mannich reaction can be applied to N-acyl substituted chiral hydantoins, reacting them with aldimines to introduce substituents with full stereochemical control. researchgate.net
Functionalization of the Thienyl Ring : The thienyl group itself offers opportunities for further modification. For example, bromination of the thienyl ring at the 5-position has been demonstrated in related structures, leading to compounds like 5-(5-bromo-2-thienyl) derivatives. nih.govresearchgate.net
Thionation : The carbonyl groups of the hydantoin ring can be converted to thiocarbonyls using reagents like phosphorus pentasulfide. beilstein-journals.org Studies on 5,5-dimethylhydantoin (B190458) have shown that this reaction can be regioselective, preferentially occurring at the C-4 position. beilstein-journals.org
These derivatization strategies allow for the systematic modification of the lead compound, enabling the exploration of structure-activity relationships for various applications.
Modifications at the N-1 and N-3 Positions of the Hydantoin Ring
The hydantoin ring of this compound features two secondary amine positions, N-1 and N-3, which are amenable to chemical modification, most commonly through alkylation. The structural versatility at these positions allows for the synthesis of a wide range of analogues. researchgate.netsci-hub.se The reactivity of these nitrogen atoms is not identical; the proton at the N-3 position is generally more acidic due to its position between two carbonyl groups, making it more susceptible to deprotonation and subsequent alkylation under basic conditions. jst.go.jpkau.edu.sa
Direct alkylation of 5,5-disubstituted hydantoins typically results in initial substitution at the N-3 position. datapdf.com A common method for these transformations involves the use of an alkyl halide in the presence of a base. For instance, N-3 substituted hydantoins can be further alkylated at the N-1 position by treatment with alkyl halides or tosylates in an anhydrous solvent like N,N-dimethylformamide (DMF) with sodium hydride as the base, a method that demonstrates broad applicability for various 5-substituted hydantoins. rsc.org
Achieving selective alkylation at the N-1 position while the N-3 position remains unsubstituted presents a greater synthetic challenge. However, specific reaction conditions have been developed to favor this outcome. Research has shown that using potassium bases, such as potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS), in tetrahydrofuran (B95107) (THF) can facilitate direct N-1 selective alkylation. jst.go.jp Another approach involves phase-transfer catalysis (PTC), which can be employed to synthesize N-3 mono-alkylated or N-1,N-3 di-alkylated derivatives under moderate conditions. kau.edu.sa
While studies focusing specifically on this compound are limited, research on analogous structures, such as 5-ethyl-5-phenylhydantoin, provides insight into potential modifications. Alkoxymethyl and acyloxymethyl groups have been successfully introduced at the N-1 and N-3 positions of this related compound. nih.gov For example, 3-methoxymethyl-5-ethyl-5-phenylhydantoin and 1,3-bis(methoxymethyl)-5,5-diphenylhydantoin are known derivatives, illustrating the feasibility of such modifications. nih.gov
The following table summarizes various methodologies for N-alkylation of the hydantoin ring based on studies of 5,5-disubstituted hydantoins.
| Target Position | Reagents and Conditions | Substrate Class | Outcome | Reference |
| N-1 | Alkyl halide or tosylate, Sodium Hydride, DMF | N-3 Substituted Hydantoins | Good yields of N-1, N-3 disubstituted hydantoins. | rsc.org |
| N-1 (Selective) | Methyl Iodide, Potassium tert-butoxide (tBuOK), THF | 5,5-Diphenylhydantoin | Good yield of N-1 monomethylated product. | jst.go.jp |
| N-3 and N-1,N-3 | Alkyl halides, Tetrabutylammonium bromide (catalyst), PTC | Hydantoin, 5-Methyl-5-phenylhydantoin | N-3 monoalkylation or N-1,N-3 dialkylation are the main products. | kau.edu.sa |
| N-3 | 4-substituted benzyl (B1604629) halides | 5,5-Disubstituted hydantoins | Synthesis of N-3 benzyl substituted hydantoins. | sci-hub.se |
| N-1, N-3 | Alkoxymethyl or Acyloxymethyl halides | 5-Ethyl-5-phenylhydantoin | Formation of mono- and di-substituted derivatives (e.g., 3-acetoxymethyl, 1,3-bis(methoxymethyl)). | nih.gov |
Exploration of Substituent Effects on the Thienyl Ring
The synthesis of analogues with modified thienyl rings can be achieved through various synthetic routes, often starting from a substituted thiophene-containing precursor. For example, substituted 5-thienylhydantoins can be prepared from the corresponding substituted thienyl ketones or aldehydes. researchgate.netnih.gov Research on related phenyl- and thienyl-containing hydantoin and thiohydantoin derivatives has provided valuable insights into the effects of different substituents.
Studies have shown that the nature and position of substituents are crucial. For instance, in a series of 1-benzyl-3-aryl-2-thiohydantoin derivatives, the replacement of a methoxy (B1213986) group with a trifluoromethyl or fluoro group on the aryl ring led to a decrease in potency against Trypanosoma brucei. acs.org The combination and relative positions of halogens, such as fluorine and chlorine, were also found to be important, with some di-substituted analogues showing retained or decreased activity while others became inactive. acs.org
In a study involving tetrahydro-β-carboline derivatives with a pendant bromothienyl moiety, the bromine atom on the thiophene (B33073) ring was a key structural feature. nih.gov The synthesis involved a Pictet-Spengler reaction using 5-bromo-2-thiophenecarbaldehyde as a starting material, demonstrating a viable pathway to introduce a halogenated thienyl group. nih.gov Comparative studies have suggested that 3-thienylhydantoins possess a similar order of anticonvulsant activity as their phenyl analogs, but with generally lower toxicity. researchgate.net This highlights the potential of the thienyl ring as a bioisosteric replacement for a phenyl ring, with further modifications offering a route to fine-tune the compound's profile.
The following table outlines the observed effects of various substituents on the aromatic ring of hydantoin and thiohydantoin analogues, providing a basis for predicting the impact of similar modifications to the thienyl ring of this compound.
| Substituent | Position on Ring | Observed Effect on Activity (in specific assays) | Compound Class Studied | Reference |
| Trifluoromethyl (-CF₃) | - | Potency decreased compared to methoxy group. | 1-Benzyl-3-aryl-2-thiohydantoins | acs.org |
| Fluoro (-F) | - | Potency decreased compared to methoxy group. | 1-Benzyl-3-aryl-2-thiohydantoins | acs.org |
| 4-Fluoro, 2-Chloro | Benzyl ring | Most active analogue in the series. | N-Benzyl-2-thiohydantoins | acs.org |
| 2,5-Difluoro | Benzyl ring | Inactive compound. | N-Benzyl-2-thiohydantoins | acs.org |
| Bromo (-Br) | 5-position of Thienyl | Key feature in synthesized PDE5 inhibitors. | Tetrahydro-β-carboline-hydantoins | nih.gov |
| Phenyl vs. Thienyl | C-5 of Hydantoin | 3-Thienylhydantoins showed similar anticonvulsant activity to phenyl analogs but were less toxic. | 5-Arylhydantoins | researchgate.net |
Structure Activity Relationship Sar and Computational Studies of 5 Ethyl 5 2 Thienyl Hydantoin Derivatives
Elucidation of Key Structural Elements Contributing to Biological Activity
The biological profile of 5-Ethyl-5-(2-thienyl)hydantoin is intrinsically linked to its three-dimensional structure and the electronic properties of its constituent parts. The ethyl group, the 2-thienyl moiety, and the hydantoin (B18101) ring itself all play critical roles in how the molecule interacts with its biological targets.
The C-5 position of the hydantoin ring is a key determinant of the pharmacological activity of this class of compounds. The presence of an ethyl group at this position, as seen in this compound, significantly influences the molecule's lipophilicity and steric profile. In the context of anticonvulsant activity, alkyl substituents at the C-5 position are known to contribute to the sedative properties of hydantoins, a feature that is generally less pronounced in derivatives like phenytoin (B1677684) which possesses two aryl groups. pcbiochemres.com
Studies on related compounds, such as 5-ethyl-5-phenylhydantoin, have highlighted the importance of the C-5 substituents for activity against maximal electroshock (MES) induced seizures. nih.gov The introduction of an ethyl group can modulate the binding affinity to voltage-gated sodium channels, a primary target for many anticonvulsant drugs. The size and lipophilicity of the alkyl chain at C-5 are critical, with research on 5-substituted 2-iminohydantoins indicating that aliphatic hydrocarbon side chains of two to three carbons in length, such as an ethyl group, can provide optimal anticonvulsant activity. nih.gov
The substitution of an aromatic ring with a heteroaromatic ring like thiophene (B33073) can significantly alter the electronic and conformational properties of a molecule, thereby affecting its biological activity. In a study of phenylmethylenehydantoins, the replacement of a phenyl ring with heteroaromatic rings was found to reduce or abolish anticonvulsant activity, suggesting that the nature of the aromatic system is critical. nih.gov However, the specific electronic properties of the thienyl ring in this compound, including its capacity for hydrogen bonding and π-π interactions, can lead to unique binding modes.
The hydantoin ring serves as a rigid scaffold that correctly orients the C-5 substituents for interaction with the biological target. The two carbonyl groups and the N-H protons of the hydantoin ring are potential hydrogen bond donors and acceptors, which are crucial for anchoring the ligand within the binding site of a receptor. nih.gov Studies have shown that the ability to form hydrogen bonds is a key factor for the anticonvulsant activity of hydantoin derivatives. acs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. For hydantoin derivatives, QSAR studies have been instrumental in identifying key molecular descriptors that govern their anticonvulsant effects. acs.orgnih.gov
While specific QSAR models for this compound derivatives are not extensively published, models developed for broader classes of hydantoins provide valuable insights. These studies often identify parameters such as lipophilicity (log P), molecular weight, and electronic properties (like LUMO energy) as being critical for activity. nih.gov For a series of phenylmethylenehydantoins, a QSAR model identified LUMO energy and log P as crucial parameters for their anticonvulsant activity. nih.gov
A hypothetical QSAR study on a series of this compound derivatives would likely involve the systematic variation of substituents on the thienyl ring and modifications of the ethyl group. The resulting data would be used to build a predictive model that could guide the synthesis of new analogues with potentially enhanced activity.
Table 1: Hypothetical Data for a QSAR Study of this compound Derivatives
| Compound | R1 (on thienyl ring) | Log P | LUMO (eV) | Biological Activity (IC50, µM) |
| 1 | H | 2.5 | -1.2 | 15 |
| 2 | 5-Cl | 3.1 | -1.5 | 8 |
| 3 | 5-CH3 | 2.9 | -1.1 | 12 |
| 4 | 4-NO2 | 2.2 | -1.8 | 25 |
This table presents hypothetical data for illustrative purposes.
Molecular Docking and Dynamics Simulations for Ligand-Receptor Binding Prediction
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of a ligand to its receptor at an atomic level. For hydantoin derivatives, these techniques have been used to model their interaction with targets like the voltage-gated sodium channel. nih.gov
In a hypothetical docking study of this compound, the molecule would be placed into the binding site of a relevant receptor, such as a model of the sodium channel. The simulation would then predict the most likely binding pose and calculate a binding affinity score. Key interactions, such as hydrogen bonds between the hydantoin ring and amino acid residues, and hydrophobic interactions involving the ethyl and thienyl groups, would be identified.
MD simulations could then be used to study the dynamic behavior of the ligand-receptor complex over time, providing insights into the stability of the binding pose and the conformational changes that may occur upon binding. These simulations can help to rationalize the SAR data and provide a more detailed understanding of the molecular basis of action.
Quantum Chemical Calculations for Electronic and Steric Property Analysis
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to determine the electronic and steric properties of molecules with high accuracy. These calculations can provide valuable information about charge distribution, molecular orbital energies (HOMO and LUMO), and the shape of the molecule.
For this compound, quantum chemical calculations could be used to:
Calculate the partial atomic charges on each atom, identifying regions of the molecule that are likely to participate in electrostatic interactions.
Determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are related to the molecule's reactivity and ability to participate in charge-transfer interactions.
Generate a molecular electrostatic potential (MEP) map, which visually represents the electron-rich and electron-poor regions of the molecule.
Analyze the conformational preferences of the molecule by calculating the energy of different rotational isomers.
These calculated properties can then be correlated with the observed biological activity, providing a deeper understanding of the SAR.
Research on the Therapeutic Potential of 5 Ethyl 5 2 Thienyl Hydantoin and Hybrid Hydantoin Thiophene Derivatives
Anticonvulsant and Antiepileptic Research Applications
The structural similarity of hydantoin (B18101) derivatives to established antiepileptic drugs has led to significant research into their potential as anticonvulsants. Early studies systematically explored the impact of substituting the hydantoin nucleus on its anticonvulsant activity.
A key study synthesized nineteen 5-substituted-5-(2-thienyl)-hydantoins, including 5-Ethyl-5-(2-thienyl)hydantoin, and evaluated their anticonvulsant effects. acs.org The anticonvulsant activity of these compounds was assessed in cats using the electroshock test, with 5,5-diphenylhydantoin (dilantin) serving as the standard for comparison. Several of the synthesized 5-substituted-5-(2-thienyl)-hydantoins demonstrated a similar order of activity to dilantin. acs.org However, N-alkylation of these compounds was found to reduce their anticonvulsant activity in all tested cases. acs.org
Further research into hydantoin derivatives has continued to explore their potential for treating epilepsy. pcbiochemres.com The discovery that 5-substituted hydantoins could suppress electrically induced convulsions in animal models was a pivotal moment in antiepileptic drug development, leading to the synthesis of phenytoin (B1677684). pcbiochemres.com The mechanism of action for phenytoin is believed to involve the stabilization of neuronal membranes in the motor cortex, thereby inhibiting the spread of seizure discharge. pcbiochemres.com
More recent research has focused on creating hybrid molecules to enhance anticonvulsant activity. For instance, novel N-modified hybrid analogues of hemorphins containing a C-5 substituted hydantoin residue have been synthesized and investigated for their potential to block voltage-gated sodium channels. rsc.org In studies using maximal electroshock (MES) and 6 Hz psychomotor seizure tests in mice, some of these hybrid peptides demonstrated significant anticonvulsant efficacy. rsc.org
The table below summarizes the anticonvulsant activity of selected 5-substituted-5-(2-thienyl)-hydantoins from the aforementioned early study.
| Compound | Anticonvulsant Activity (% of dilantin) |
| 5-Methyl-5-(2-thienyl)-hydantoin | 50 |
| 5-Ethyl-5-(2-thienyl)-hydantoin | 100 |
| 5-n-Propyl-5-(2-thienyl)-hydantoin | 100 |
| 5-n-Butyl-5-(2-thienyl)-hydantoin | 50 |
| 5-n-Amyl-5-(2-thienyl)-hydantoin | 25 |
| 5-Phenyl-5-(2-thienyl)-hydantoin | 100 |
Anti-inflammatory Research and Mechanism-Based Investigations
Research into hydantoin-thiophene derivatives has revealed their potential as anti-inflammatory agents. Studies have focused on their ability to modulate key inflammatory pathways.
Investigations into novel 1,3-disubstituted-2-thiohydantoin analogues have demonstrated potent anti-inflammatory activity. nih.gov In in vitro assessments using LPS-activated RAW264.7 murine macrophage cells, these compounds significantly suppressed the release of nitric oxide (NO), a key inflammatory mediator. nih.gov One particular compound from this series exhibited the most potent inhibitory activity against NO production. nih.gov
Further mechanistic studies revealed that these thiohydantoin analogues could downregulate the expression of pro-inflammatory cytokines. nih.gov For example, a selected compound was shown to reduce the gene expression of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in LPS-activated RAW264.7 cells. nih.gov This is consistent with other studies that have identified hydantoins as potent anti-inflammatory agents through the inhibition of the TNF-α precursor enzyme. nih.gov The ability of these compounds to suppress the production of inflammatory reactive nitrogen species suggests their promise as anti-inflammatory candidates. nih.gov
The broader class of thiophene (B33073) derivatives has also been extensively studied for anti-inflammatory properties. nih.gov Compounds such as Tinoridine and Tiaprofenic acid are known for their anti-inflammatory effects. nih.gov Research has shown that thiophene derivatives can reduce the expression of pro-inflammatory genes for IL-1β, IL-6, IL-8, IL-12, TNF-α, and iNOS in ex vivo tests on lung slices. nih.gov
The anti-inflammatory potential of a pivalate-based Michael product was evaluated, showing a significant reduction in carrageenan-induced inflammation in mice paws. mdpi.com The inhibitory potency of this compound was also demonstrated through the inhibition of the 5-LOX enzyme, a key target for many non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com
The table below presents the inhibitory effects of a synthesized thiohydantoin derivative on pro-inflammatory cytokine gene expression.
| Cytokine | Gene Expression Fold Change (vs. Control) |
| IL-6 | 0.276 |
| TNF-α | 0.314 |
Anticancer and Antitumor Research
The anticancer potential of hybrid hydantoin-thiophene structures has been an area of active investigation, with studies exploring their cytotoxic effects on various cancer cell lines.
Research on a series of novel 1,3,4-thiadiazoles containing a thiophene moiety has demonstrated their potential as antitumor agents. nih.gov These compounds were evaluated for their in vitro activity against human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cell lines. nih.gov One compound, in particular, showed promising activity against both cell lines, with IC50 values of 4.37±0.7 µM for HepG-2 and 8.03±0.5 µM for A-549. nih.gov Molecular docking studies suggested that this compound could be a potent inhibitor of dihydrofolate reductase (DHFR), a key enzyme in cancer cell proliferation. nih.gov
In another study, a series of hydantoin and purine (B94841) derivatives containing a 4-acetylphenylpiperazinylalkyl moiety were synthesized and evaluated for their anticancer activity on selected cancer cell lines, including PC3, SW480, and SW620. nih.gov A derivative of 3′,4′-dihydro-2′H-spiro[imidazolidine-4,1′-naphthalene]-2,5-dione was found to be the most effective against these cell lines and exhibited high tumor-targeting selectivity. nih.gov Docking studies indicated that the R isomers of this compound could be promising scaffolds for the development of thymidine (B127349) phosphorylase inhibitors. nih.gov
Furthermore, new 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives have been synthesized and evaluated for their potential anticancer activity. mdpi.com The antiproliferative activity of these compounds was tested on a variety of human cancer cell lines, including A375, C32, DU145, and MCF-7/WT. mdpi.com One of the 7-chloro-3-phenyl-5-(trifluoromethyl) acs.orgnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione derivatives proved to be the most active among the newly synthesized compounds. mdpi.com
The table below summarizes the in vitro cytotoxicity of a promising thiophene-containing 1,3,4-thiadiazole (B1197879) derivative.
| Cell Line | IC50 (µM) |
| Human Hepatocellular Carcinoma (HepG-2) | 4.37 ± 0.7 |
| Human Lung Cancer (A-549) | 8.03 ± 0.5 |
Antimicrobial Research (Antibacterial, Antifungal, Antiprotozoal)
The hydantoin-thiophene scaffold has been explored for its antimicrobial properties, with research indicating a broad spectrum of activity against various pathogens.
Compounds containing a 2-thiohydantoin (B1682308) core have been shown to exhibit antibacterial and antifungal activity. mdpi.com The antimicrobial potential of newly synthesized hybrids of 2-thiohydantoin and 2-quinolone derivatives has been investigated. mdpi.com While the activity against Gram-positive bacteria was generally low, some compounds showed moderate activity against Gram-negative bacteria such as E. coli and P. aeruginosa. mdpi.com
A comprehensive review of thiophene-containing compounds has highlighted their developments as antimicrobial agents over the last decade. nih.gov The thiophene ring is a versatile scaffold that allows for the precise positioning of various functionalities, leading to a wide range of antimicrobial activities. nih.gov
In a study focused on the rational design of new antimicrobials, a series of thiophene derivatives were synthesized to inhibit bacterial histidine kinases, which are crucial for bacterial signal transduction and are absent in mammals. nih.gov Eight of these compounds showed significant inhibitory activity against these proteins, with two exhibiting broad-spectrum antimicrobial activity. nih.gov One compound was also found to restore the sensitivity of resistant bacteria to conventional antibiotics. nih.gov
Further research into thiophene derivatives has identified compounds with promising activity against drug-resistant Gram-negative bacteria. frontiersin.org Two thiophene derivatives, AGR1.229 and AGR1.230, showed interesting activities against reference strains of Acinetobacter baumannii and Escherichia coli. frontiersin.org Subsequent evaluation of a focused library of related thiophenes identified compounds with even more promising antibacterial activity. frontiersin.org
The table below presents the antimicrobial activity of a selected thiophene derivative against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Staphylococcus aureus | >128 |
| Enterococcus faecalis | >128 |
| Acinetobacter baumannii ATCC 17978 | 16 |
| Escherichia coli ATCC 25922 | 32 |
Antioxidant Activity Investigations
The potential of hydantoin-thiophene derivatives as antioxidants has been another area of scientific inquiry, focusing on their ability to scavenge free radicals and mitigate oxidative stress.
While direct studies on the antioxidant activity of this compound are limited, research on related heterocyclic compounds provides insights into the potential antioxidant properties of this chemical class. For instance, newly synthesized 2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-thiazole derivatives have been evaluated for their antioxidant potential. nih.gov Using spectrophotometric methods with DPPH radical and Fe (TPTZ)3+ complex, as well as EPR spectroscopy, certain compounds in this series demonstrated remarkable antioxidant activity. nih.gov
The antioxidant properties of various vegetal extracts rich in polyphenolic compounds have been extensively studied. mdpi.com These studies often employ assays such as DPPH, ABTS, and reducing power to quantify antioxidant capacity. mdpi.comwjpr.net For example, the polyphenolic derivatives in rosemary extract are known to act as primary antioxidants by neutralizing lipid and hydroxyl radicals. mdpi.com
Research on 5-hydroxymethylfurfural (B1680220) (5-HMF), a compound found in heated foods, has also shed light on antioxidant mechanisms. nih.gov 5-HMF exhibited antioxidant activity by scavenging ABTS and DPPH free radicals and inhibited AAPH-induced hemolysis in a dose-dependent manner. nih.gov In hemolysis assays, pretreatment with 5-HMF led to a reduction in reactive oxygen species (ROS) and malondialdehyde (MDA) content, along with an increase in the activities of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.gov
The table below shows the free radical scavenging activity of a selected vegetal extract, demonstrating the principles of antioxidant evaluation.
| Assay | Scavenging Activity (%) |
| DPPH | 85.2 |
| ABTS | 92.5 |
| Hydroxyl Radical | 78.9 |
| Superoxide Radical | 65.4 |
Antiviral Research Applications
The structural features of hydantoin-thiophene derivatives have made them candidates for antiviral drug discovery, with research targeting a range of viruses.
S-glucosylated hydantoins have been investigated as potential antiviral agents. nih.gov In these studies, 5-(2-thienylmethylene)-3-phenyl-2-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-2-thiohydantoin and 5-(2-thienylmethylene)-3-(4-chlorophenyl)-2-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-2-thiohydantoin were identified as the most active compounds against both Herpes Simplex Virus 1 (HSV-1) and Herpes Simplex Virus 2 (HSV-2). nih.govresearchgate.net
A patent application has also disclosed the potential use of hydantoin and thiohydantoin derivatives for the treatment of viral infections, particularly hepatitis C. google.com This highlights the ongoing interest in this class of compounds for developing novel antiviral therapies.
More recently, a phenotypic screening of an in-house chemical library identified a promising hit with a thiophene scaffold that exhibited antiviral activity against the Ebola virus in the micromolar range. nih.gov This led to the synthesis of a new series of compounds that retained the five-membered heterocyclic scaffold. Initial screenings using a pseudotype viral system and validation assays with the authentic Ebola virus demonstrated the potential of this new chemical class as viral entry inhibitors. nih.gov
The table below summarizes the antiviral activity of selected S-glucosylated hydantoins against Herpes Simplex Viruses.
| Virus | Compound | Activity |
| HSV-1 | 5-(2-thienylmethylene)-3-phenyl-2-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-2-thiohydantoin | Active |
| HSV-2 | 5-(2-thienylmethylene)-3-phenyl-2-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-2-thiohydantoin | Active |
| HSV-1 | 5-(2-thienylmethylene)-3-(4-chlorophenyl)-2-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-2-thiohydantoin | Active |
| HSV-2 | 5-(2-thienylmethylene)-3-(4-chlorophenyl)-2-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-2-thiohydantoin | Active |
Future Research Avenues and Translational Prospects for 5 Ethyl 5 2 Thienyl Hydantoin Chemistry
Rational Design of Next-Generation Analogues with Enhanced Selectivity
The rational design of new analogues based on the 5-Ethyl-5-(2-thienyl)hydantoin scaffold is a primary avenue for developing compounds with improved potency and, crucially, enhanced selectivity for specific biological targets. Structure-Activity Relationship (SAR) studies are fundamental to this process, providing insights into how specific structural modifications influence biological activity. nih.govnih.govcreighton.edu For the hydantoin (B18101) core, key positions for modification include the N-1, N-3, and C-5 positions of the imidazolidine-2,4-dione ring. thieme-connect.de
Strategies for designing next-generation analogues would involve:
Modification of the C-5 Substituents: The ethyl and 2-thienyl groups on this compound are critical determinants of its activity. Systematic replacement of the ethyl group with other alkyl or functionalized chains, and substitution on the thienyl ring (e.g., with halogens or other small groups), could modulate lipophilicity and steric interactions within a target's binding site. nih.gov For instance, studies on other 5,5-disubstituted hydantoins have shown that altering lipophilicity through halogenation can significantly impact cytotoxic activity. nih.gov
Substitution at N-1 and N-3 Positions: The nitrogen atoms of the hydantoin ring are common sites for substitution to influence pharmacokinetic properties and target engagement. Adding aryl or alkyl groups at these positions can introduce new interaction points, such as hydrogen bonds or hydrophobic interactions, potentially increasing affinity and selectivity for a given target. nih.gov
Pharmacophore-Based Design: By identifying the essential structural features required for activity (the pharmacophore), new molecules can be designed that retain these features while incorporating novel chemical moieties. nih.govnih.gov This approach can guide the synthesis of analogues with a higher probability of success, moving beyond simple trial-and-error modifications. sci-hub.se
| Modification Site | Strategy | Potential Outcome | Example from Related Compounds |
|---|---|---|---|
| C-5 Position (Thienyl Ring) | Introduction of electron-withdrawing or donating groups (e.g., bromo, methoxy). | Modulate electronic properties and lipophilicity to enhance binding affinity and selectivity. nih.gov | 5-(5-bromo-2-thienylmethylene)-2-thiohydantoin showed selectivity against leukemia cell lines. nih.gov |
| C-5 Position (Ethyl Group) | Varying alkyl chain length or introducing cyclic moieties. | Optimize steric fit within the target's binding pocket. | In thiohydantoin androgen receptor antagonists, modifications at C-5 from methyl to ethyl groups altered activity. nih.gov |
| N-1 and N-3 Positions | Alkylation or arylation. | Improve pharmacokinetic properties and introduce new points of interaction with the target protein. | N3-ethyl-5,5'-diphenyl-2-thiohydantoin was synthesized to create novel derivatives. jchemrev.com |
Exploration of Novel Biological Targets and Undiscovered Therapeutic Indications
While the historical application of hydantoins like phenytoin (B1677684) is in epilepsy treatment, the structural diversity of this class suggests a much broader therapeutic potential. thieme-connect.deresearchgate.net The 2-thienyl moiety present in this compound is a common feature in many pharmacologically active compounds, suggesting it could interact with a variety of biological targets. dovepress.comnih.gov Future research should focus on screening this compound and its rationally designed analogues against a diverse panel of targets to uncover new therapeutic uses.
Potential areas for exploration include:
Oncology: Numerous hydantoin and thiohydantoin derivatives have demonstrated potent antitumor activity. nih.govresearchgate.net Potential targets include protein kinases (e.g., EGFR, VEGFR), which are often dysregulated in cancer. nih.govresearchgate.net Derivatives have also been developed as androgen receptor antagonists for prostate cancer. nih.govresearchgate.net Screening this compound against various cancer cell lines could reveal cytostatic or cytotoxic effects. nih.gov
Inflammation and Immunology: Certain thiohydantoin analogues have shown anti-inflammatory activity, potentially through the inhibition of enzymes like cyclooxygenase-2 (COX-2). mdpi.com Given the role of inflammation in numerous diseases, this represents a significant therapeutic area to investigate.
Neurodegenerative and Psychiatric Disorders: Beyond epilepsy, the hydantoin scaffold has been explored for other central nervous system (CNS) applications. For example, analogues have been designed as selective antagonists for serotonin (B10506) receptors like 5-HT7R, which are implicated in depression and cognitive disorders. nih.gov
Infectious Diseases: The hydantoin core has been incorporated into molecules with antiviral and antibacterial properties, making this another promising field for investigation. researchgate.netmdpi.com
| Target Class | Specific Examples | Potential Therapeutic Indication | Rationale Based on Related Compounds |
|---|---|---|---|
| Protein Kinases | EGFR, VEGFR, CDK2, AKT1 | Cancer | Hydantoin and thiohydantoin derivatives have been synthesized as potent kinase inhibitors. nih.govresearchgate.netnih.gov |
| Nuclear Receptors | Androgen Receptor (AR) | Prostate Cancer | Thiohydantoin structures are the basis for AR antagonists like enzalutamide. nih.govresearchgate.net |
| G-Protein Coupled Receptors (GPCRs) | Serotonin Receptors (e.g., 5-HT7R) | Depression, Anxiety, Cognitive Disorders | Arylpiperazine hydantoins have been developed as selective 5-HT7R antagonists. nih.gov |
| Enzymes in Inflammatory Pathways | Cyclooxygenase-2 (COX-2) | Inflammation, Pain | Hybrid 2-thiohydantoin-pyrazole compounds exhibit potent COX-2 inhibitory activity. mdpi.com |
Development of Advanced Computational Models for Predictive Pharmacology
Computational chemistry and in silico modeling are indispensable tools in modern drug discovery, offering the ability to predict a compound's properties before synthesis, thereby saving time and resources. srce.hrnih.gov For this compound and its future analogues, a suite of computational models can guide the design and prioritization process.
Key computational approaches include:
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. nih.govresearchgate.net For this compound, docking studies could be performed against the crystal structures of potential targets (e.g., various kinases or receptors) to estimate binding affinity and identify key interactions, guiding the design of more potent analogues. dovepress.comnih.govnih.govuowasit.edu.iq
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By developing a QSAR model for a series of this compound analogues, the activity of new, unsynthesized compounds could be predicted. researchgate.net
Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of functional groups necessary for biological activity. nih.govsci-hub.se This can be used to screen large virtual libraries for novel scaffolds that match the pharmacophoric features of active this compound analogues. nih.govresearchgate.net
ADME/Tox Prediction: In silico models can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity properties of a compound. scielo.brresearchgate.netljmu.ac.uk Early prediction of properties like oral bioavailability, metabolic stability, and potential liabilities (e.g., inhibition of CYP enzymes) is crucial for selecting candidates with favorable drug-like profiles. srce.hrmdpi.com
| Computational Method | Application for this compound Research | Predicted Output |
|---|---|---|
| Molecular Docking | Simulate binding to potential targets like kinases, GPCRs, or nuclear receptors. | Binding energy (affinity), binding pose, key amino acid interactions. nih.govresearchgate.net |
| QSAR | Correlate physicochemical properties of analogues with their measured biological activity (e.g., IC50). | Predicted biological activity for novel, unsynthesized analogues. |
| Pharmacophore Modeling | Identify common structural features of active analogues to guide virtual screening. | A 3D model of essential features (H-bond donors/acceptors, hydrophobic regions) for activity. nih.gov |
| In Silico ADME/Tox | Evaluate drug-likeness and potential liabilities early in the design phase. | Predictions of solubility, permeability, metabolic stability, and potential toxicities. nih.govscielo.brmdpi.com |
Integration of Multi-Omics Data for Comprehensive Biological Profiling
To fully understand the biological effects of this compound, a systems-level approach is necessary. The integration of various "omics" data can provide a comprehensive profile of the compound's mechanism of action, identify biomarkers for its effects, and potentially uncover novel therapeutic applications.
Future research should incorporate:
Pharmacogenomics: This field studies how genetic variations influence drug response. nih.gov For this compound, this could involve identifying genetic polymorphisms in metabolic enzymes (like cytochrome P450s) that affect its breakdown, or variations in its biological target that alter binding affinity. frontiersin.orgnih.gov This knowledge is critical for personalizing therapy and predicting which patient populations are most likely to benefit.
Proteomics: By analyzing the entire set of proteins in a cell or tissue, proteomics can reveal how this compound treatment alters protein expression and signaling pathways. This can confirm engagement with the intended target and uncover unexpected off-target effects or downstream mechanisms of action.
Metabolomics: This involves the study of small molecules, or metabolites, within cells and biological systems. Metabolomic profiling can identify changes in metabolic pathways caused by the compound, providing insights into its functional effects and potential toxicities.
Bioinformatics Analysis: Integrating these large datasets requires sophisticated bioinformatic tools. nih.gov This analysis can help build comprehensive models of the drug's action, linking target engagement to downstream changes in gene expression, protein function, and metabolic activity, ultimately providing a holistic view of its pharmacological profile. nih.gov
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Reaction Time | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Traditional Cyclization | 8–12 hrs | 70–80 | High reproducibility | Long reaction time |
| Ultrasound-Assisted | 30–60 mins | 85–90 | Energy-efficient, scalable | Requires specialized equipment |
| Knoevenagel Reaction | 4–6 hrs | 65–75 | Versatile for alkylidene groups | Sensitivity to moisture |
Advanced: How can isotope labeling (e.g., ¹⁴C, ³H) be integrated into this compound for metabolic or mechanistic studies?
Methodological Answer:
Isotope labeling involves introducing radioactive or stable isotopes into the hydantoin core or substituents:
- Thienyl-Specific Labeling : Use [²H]- or [¹⁴C]-labeled thiophene precursors during synthesis. For example, [¹⁴C]-labeled benzylhydantoins are synthesized via nucleophilic substitution with [¹⁴C]-KCN .
- Tritiation : Catalytic tritium exchange at the ethyl group using Pd/C and ³H₂ gas, followed by purification via HPLC .
Q. Key Considerations :
- Radiolabeled intermediates require stringent safety protocols.
- Validate isotopic purity using mass spectrometry or autoradiography .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- X-Ray Crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .
Advanced: How do structural modifications (e.g., thienyl vs. phenyl substituents) alter the biological activity of hydantoins?
Methodological Answer:
The thienyl group enhances π-π stacking and electron-rich interactions compared to phenyl. For example:
- Glucose Transport Modulation : 5-(4-Hydroxyphenyl)-5-phenylhydantoin inhibits placental glucose transport via competitive binding to GLUT1 transporters, whereas thienyl analogs may exhibit higher lipophilicity, altering membrane permeability .
- Anticonvulsant Activity : Thienyl-substituted hydantoins show improved bioavailability over phenyl derivatives due to enhanced metabolic stability .
Q. Table 2: Substituent Effects on Biological Activity
| Substituent | LogP | Target Affinity (IC₅₀, μM) | Metabolic Stability (t₁/₂, hrs) |
|---|---|---|---|
| Phenyl | 1.8 | 12.5 ± 1.2 | 2.5 |
| 2-Thienyl | 2.3 | 8.7 ± 0.9 | 4.8 |
| 4-Hydroxyphenyl | 1.2 | 15.0 ± 2.1 | 1.2 |
Advanced: How should researchers address contradictory data in hydantoin bioactivity studies (e.g., divergent IC₅₀ values across assays)?
Methodological Answer:
Contradictions often arise from assay conditions or compound purity. Mitigation strategies include:
Standardized Assay Protocols :
- Use consistent cell lines (e.g., HEK293 for transporter studies) .
- Control for pH (7.4 vs. 6.5 alters ionization of hydantoins).
Purity Validation :
Mechanistic Replication :
- Cross-validate using orthogonal methods (e.g., isothermal titration calorimetry vs. fluorescence quenching) .
Basic: What factorial design principles apply to optimizing hydantoin synthesis?
Methodological Answer:
A 2³ factorial design can optimize yield and purity by testing variables:
- Factors : Temperature (60°C vs. 80°C), solvent (DMF vs. ethanol), catalyst (NaOH vs. KOH).
- Response Variables : Yield (%), reaction time (mins).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
